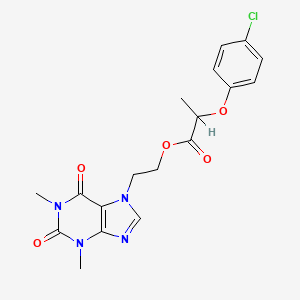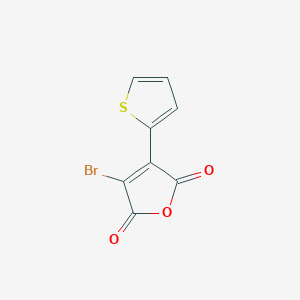
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline is a heterocyclic compound that belongs to the class of benzothiopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-aminothioxanthone as a starting material, which undergoes a series of reactions including N-arylation and cyclization to form the desired compound . The reaction conditions often involve the use of copper as a catalyst and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6H-(1)benzothiopyrano(4,3-b)quinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)indole: Similar structure but with an indole ring instead of a quinoline ring.
4-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline: Fluorine atom is positioned differently, affecting its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom at the 3-position in 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline makes it unique compared to other similar compounds. This structural feature enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
52831-46-6 |
|---|---|
Fórmula molecular |
C16H10FNS |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
3-fluoro-6H-thiochromeno[4,3-b]quinoline |
InChI |
InChI=1S/C16H10FNS/c17-12-5-6-13-15(8-12)19-9-11-7-10-3-1-2-4-14(10)18-16(11)13/h1-8H,9H2 |
Clave InChI |
BAOCJTCFNYOWRZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CC=CC=C3N=C2C4=C(S1)C=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


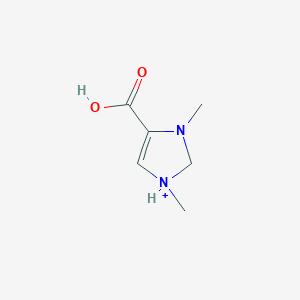
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
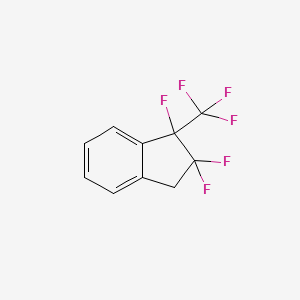

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
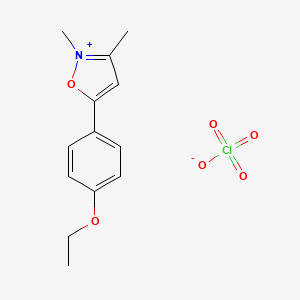
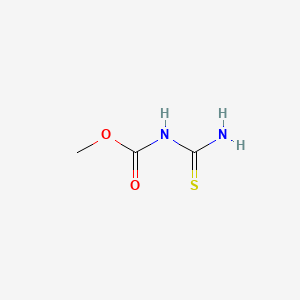


![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
